2-Methoxy-2-methylpropanimidamide hydrochloride

Vue d'ensemble

Description

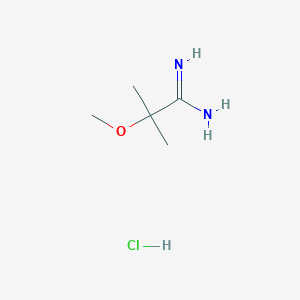

2-Methoxy-2-methylpropanimidamide hydrochloride is a useful research compound. Its molecular formula is C5H13ClN2O and its molecular weight is 152.62 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

2-Methoxy-2-methylpropanimidamide hydrochloride, also known as 2,2'-azobis(2-methylpropanimidamide) hydrochloride (AAPH), is a significant compound in biochemical research, particularly noted for its role in generating free radicals and studying oxidative stress. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Free Radical Generation

AAPH is primarily recognized for its ability to generate free radicals through thermal decomposition. This property makes it a useful tool for studying oxidative processes in biological systems. It initiates lipid peroxidation and can induce oxidative stress in cells, which is critical for understanding various pathological conditions, including cancer and neurodegenerative diseases .

Biochemical Pathways

The compound interacts with various cellular components, influencing signaling pathways related to apoptosis and cell survival. AAPH's radical-generating capability can lead to DNA strand breaks and lipid peroxidation, which are pivotal in cellular damage and disease progression .

Antioxidant Studies

AAPH has been extensively used in studies investigating antioxidant capacity. For instance, it has been employed to assess the protective effects of various natural compounds against oxidative stress. In these studies, the ability of antioxidants to neutralize AAPH-induced radicals is measured through assays that evaluate cell viability and oxidative damage markers .

Case Studies

-

Tumor Cell Growth Inhibition

Research has shown that analogues of AAPH can inhibit the growth of tumor cells. For example, studies on 2-desamino and 2-desamino-2-methyl analogues demonstrated significant cytotoxic effects on cancer cell lines while exhibiting minimal inhibition of dihydrofolate reductase (DHFR), suggesting that their activity may be mediated through metabolic pathways rather than direct enzyme inhibition . -

Neuroprotective Effects

AAPH's role in neuroprotection has been explored in models of neurodegenerative diseases. It has been shown that compounds capable of scavenging AAPH-induced radicals can protect neuronal cells from oxidative damage, thereby highlighting the potential therapeutic applications of antioxidants in treating conditions like Alzheimer's disease .

Pharmacokinetics

Absorption and Distribution

The pharmacokinetic profile of AAPH indicates good solubility in various solvents, which may enhance its bioavailability in biological systems. Its distribution within tissues is crucial for its efficacy as a radical generator and as a model compound for studying drug interactions and metabolic pathways.

Toxicity Studies

Toxicological assessments have indicated that while AAPH can induce oxidative stress, its toxicity is dose-dependent. High concentrations may lead to significant cellular damage, while lower doses can be utilized safely in experimental settings .

Data Table: Summary of Biological Activities

Applications De Recherche Scientifique

Biochemical Research

One of the primary applications of 2-Methoxy-2-methylpropanimidamide hydrochloride is in biochemical research , particularly involving peptide hormones such as vasopressin. The compound has been instrumental in studying the antidiuretic properties of vasopressin and its analogs. Research typically involves:

- In vitro assays to measure hormone concentrations.

- Cell culture experiments to assess water retention levels.

Quantitative data from these studies often include hormone concentration measurements and physiological responses in test subjects or cell cultures, providing insights into the pharmacodynamics of vasopressin analogs .

Organic Synthesis

In organic chemistry, this compound serves as an intermediate in various synthetic processes. It is utilized in reactions such as:

- Alkylation

- Amidation

- Protecting group for amines

These reactions require precise measurements and controlled conditions to ensure high yields and purity of the final products .

Analytical Chemistry

This compound is also employed in chromatography . It acts as a standard or reference compound for calibrating analytical instruments. The compound is used to prepare standard solutions at known concentrations, which are then analyzed to establish baseline readings for comparison with sample analytes. This application is crucial for quality control and analytical research .

Recent studies indicate that this compound exhibits significant biological activity as an inhibitor of monoamine oxidase B (MAO-B) . This enzyme is vital for the metabolism of neurotransmitters like dopamine. Inhibition of MAO-B can lead to increased dopamine levels, which may have therapeutic implications for neurodegenerative disorders such as Parkinson's disease. Preliminary animal studies suggest that this compound may enhance motor function and improve cognitive outcomes .

Case Study 1: Vasopressin Analog Research

A study conducted at a leading university investigated the effects of various vasopressin analogs, including those modified with this compound, on water retention in rat models. The results demonstrated a statistically significant increase in water retention compared to controls, indicating the potential utility of this compound in developing new therapeutic agents targeting vasopressin pathways.

Case Study 2: MAO-B Inhibition

Another research project focused on evaluating the neuroprotective effects of this compound in a Parkinson's disease model. The study found that administration of the compound resulted in increased dopamine levels and improved motor functions in treated animals compared to untreated controls, suggesting its potential as a therapeutic agent for managing Parkinson's disease symptoms.

Summary Table of Applications

| Application Area | Description |

|---|---|

| Biochemical Research | Study of peptide hormones like vasopressin; hormone concentration measurement |

| Organic Synthesis | Intermediate for alkylation, amidation; protecting group for amines |

| Analytical Chemistry | Standard/reference compound for chromatographic calibration |

| Biological Activity | Inhibition of MAO-B; potential therapeutic implications for neurodegenerative disorders |

Propriétés

IUPAC Name |

2-methoxy-2-methylpropanimidamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2O.ClH/c1-5(2,8-3)4(6)7;/h1-3H3,(H3,6,7);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKJLYUPGEWKRDC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=N)N)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.